molecular formula C4H6BrF3S B6350513 3-(Trifluoromethythio)propyl bromide, 97% CAS No. 1301739-27-4

3-(Trifluoromethythio)propyl bromide, 97%

Cat. No. B6350513
CAS RN: 1301739-27-4
M. Wt: 223.06 g/mol
InChI Key: TYRIZFQFJXKSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylthio compounds are a class of organosulfur compounds containing a trifluoromethylthio functional group (-SCF3). They are used in various fields due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylthio compounds often involves the use of trifluoromethanethiol (CF3SH) as a starting material. The specific synthesis route for “3-(Trifluoromethythio)propyl bromide” is not available in the resources I have .

Scientific Research Applications

Pharmaceutical Applications

Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Similar to pharmaceuticals, trifluoromethyl groups are also prevalent in agrochemical products . The unique properties of these groups can enhance the effectiveness of pesticides and other agrochemicals .

Transition Metal-Mediated Trifluoromethylation Reactions

The trifluoromethyl group has been increasingly incorporated into organic motifs over the last decade . 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in transition metal-mediated trifluoromethylation reactions .

Synthesis of 2-Trifluoromethylindoles

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Given the structural similarity, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in similar reactions.

Development of Bioactive Indole Derivatives

Indole compounds, including those with trifluoromethyl groups, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives, and in other fields . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new bioactive indole derivatives .

Research on New Physiologically Active Indoles

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in such research.

properties

IUPAC Name

1-bromo-3-(trifluoromethylsulfanyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRIZFQFJXKSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-trifluoromethylsulfanyl-propane

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